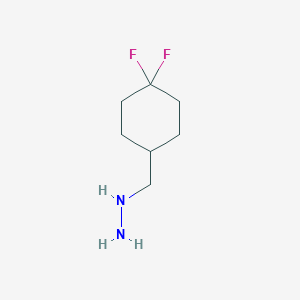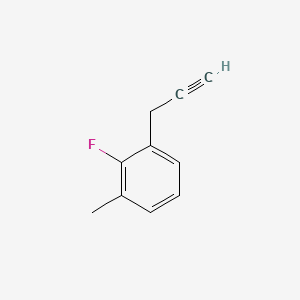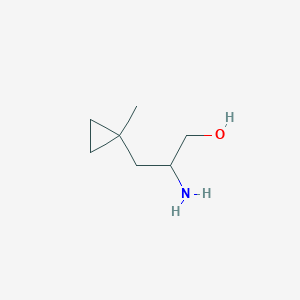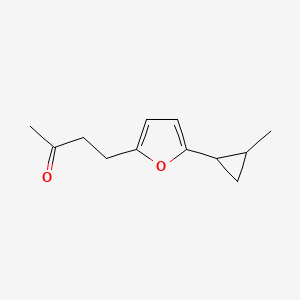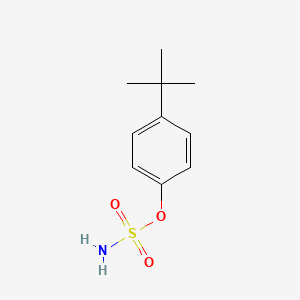
1-Amino-3-methylhexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methylhexan-2-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylhexan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine-alcohol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methylhexan-2-one in the presence of ammonia. This process is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methylhexan-2-one or 3-methylhexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-Amino-3-methylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Amino-3-methylhexan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Amino-3-methylhexan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-methylhexan-3-ol: Similar structure but different position of the amino and hydroxyl groups.
3-Amino-2-methylhexan-2-ol: Similar structure but different position of the amino group.
2-Amino-3-methylhexan-1-ol: Similar structure but different position of the amino and hydroxyl groups.
Uniqueness: The unique positioning of the amino and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
1-amino-3-methylhexan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-6(2)7(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
BDXBBTAINKMXIR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
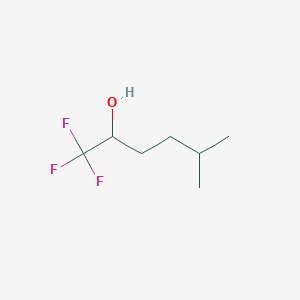
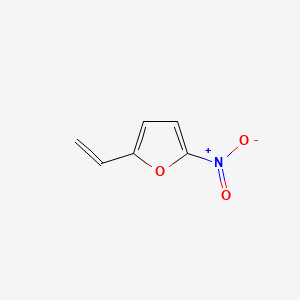

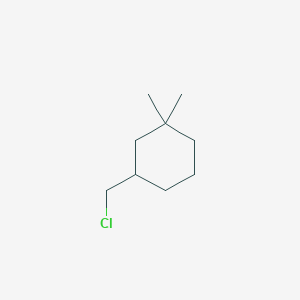
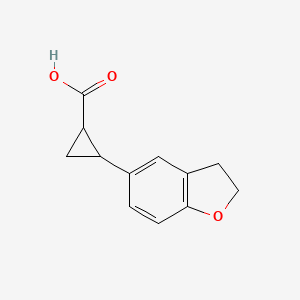
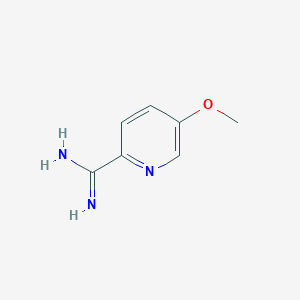
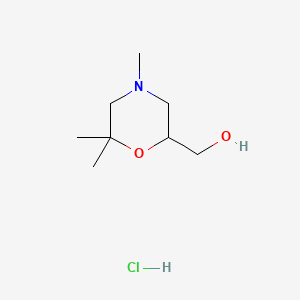
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
